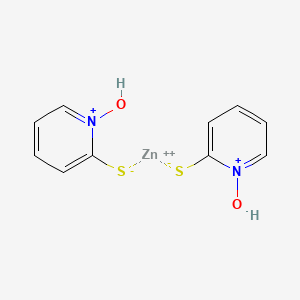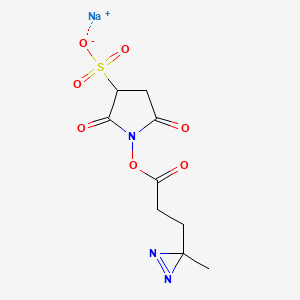![molecular formula C30H42ClN2Pd B12059137 Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride is a well-defined palladium N-heterocyclic carbene complex. This compound is known for its air-stability and efficiency in catalyzing various organic reactions, particularly in the field of cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with palladium(II) acetate and allyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, under inert atmosphere conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods with potential scaling adjustments to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance efficiency and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride undergoes various types of reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Arylation Reactions: Efficiently catalyzes α-arylation of ketones.
Dehalogenation Reactions: Dehalogenation of aryl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, and bases like potassium carbonate. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products Formed
The major products formed from these reactions are often arylated compounds, dehalogenated products, and coupled products, depending on the specific reaction type .
Scientific Research Applications
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride exerts its effects involves the formation of a palladium-carbene complex. This complex facilitates the activation of aryl halides and other substrates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the coordination of the palladium center with the substrates, followed by oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Palladium(II) acetate
- Allyl palladium chloride dimer
Uniqueness
Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride is unique due to its air-stability and high efficiency in catalyzing a wide range of organic reactions. Its well-defined structure and ability to facilitate various cross-coupling reactions make it a valuable compound in both academic and industrial research .
Properties
Molecular Formula |
C30H42ClN2Pd |
|---|---|
Molecular Weight |
572.5 g/mol |
InChI |
InChI=1S/C27H37N2.C3H5.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-3-2;;/h9-21H,1-8H3;3H,1-2H2;1H;/q-1;;;+2/p-1 |
InChI Key |
KLSIOAKNMHRLAK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.[CH2][CH][CH2].Cl[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)






![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
